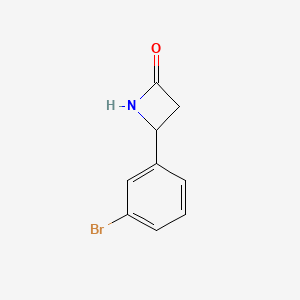

4-(3-Bromophenyl)azetidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6(4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKCNPSBLTUIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ketene Precursor:the Most Common and Practical Ketene Source for This Type of Synthesis is Chloroacetyl Chloride.derpharmachemica.commdpi.comin the Presence of a Tertiary Amine Base, Such As Triethylamine, Chloroacetyl Chloride Undergoes Dehydrochlorination to Generate Chloroketene in Situ. This Highly Reactive Ketene then Undergoes the 2+2 Cycloaddition with the Prepared Imine. the Resulting Product is a 3 Chloro 4 3 Bromophenyl Azetidin 2 One. Subsequent Dehalogenation at the C 3 Position, if Required, Would Yield the Target Compound.

Stereoselective and Enantioselective Synthetic Approaches to Azetidin-2-ones

Controlling the stereochemistry of the β-lactam ring is paramount, as the biological activity of these compounds is often dependent on their specific three-dimensional structure. Synthetic approaches focus on both diastereoselectivity (controlling the relative stereochemistry, typically cis vs. trans) and enantioselectivity (controlling the absolute stereochemistry, R vs. S).

Diastereoselectivity: The Staudinger reaction's stereochemical outcome is highly dependent on reaction conditions. For the synthesis of 3-halo-4-aryl-2-azetidinones, the conrotatory ring closure of specific diene precursors in refluxing toluene leads to the formation of the trans isomer. researchgate.net In the reaction of ketenes with imines, conducting the synthesis in refluxing chloroform, THF, or toluene can be completely selective for the trans-β-lactam. mdpi.com Conversely, using different conditions, such as performing the reaction at lower temperatures (−78 °C), can favor the formation of cis-adducts with high stereoselectivity. mdpi.com

Enantioselectivity: Achieving high enantioselectivity typically requires the use of chiral catalysts or auxiliaries.

Chiral Metal Catalysts: Dirhodium(II) complexes incorporating chiral ligands have been successfully used for the intramolecular C-H insertion of diazoacetamides to construct azetidin-2-one (B1220530) intermediates with high enantioselectivity, reaching up to 96% enantiomeric excess (ee). rsc.orgrsc.orgelectronicsandbooks.com Gold-catalyzed intermolecular oxidation of alkynes followed by cyclization is another powerful method, producing chiral azetidin-3-ones with greater than 98% ee. nih.gov

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the Staudinger reaction, yielding cis-β-lactams with excellent enantioselectivities (ee >99%). nih.gov Furthermore, planar-chiral derivatives of 4-(pyrrolidino)pyridine can effectively catalyze the coupling of ketenes and imines with very good stereoselection. organic-chemistry.org

Biocatalysis: An emerging strategy involves using enzymes to catalyze C-H amidation. Engineered myoglobin (B1173299) variants have been developed to catalyze the intramolecular C-H amidation of dioxazolones, affording optically active β-lactams with up to 99% ee. nih.gov This biocatalytic method represents a green and highly selective route to chiral lactams. nih.gov

Table 2: Enantioselective Methods in Azetidin-2-one Synthesis

| Catalyst Type | Method | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Chiral Dirhodium(II) Carboxylate | Intramolecular C-H Insertion | Up to 96% | rsc.orgrsc.org |

| Chiral Gold(I) Complex | Intermolecular Oxidation/Cyclization | >98% | nih.gov |

| Chiral N-Heterocyclic Carbene | Staudinger Reaction | >99% (cis) | nih.gov |

Sustainable and Green Chemistry Methodologies for Azetidin-2-ones

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For azetidin-2-one synthesis, this has led to the exploration of alternative energy sources like microwave irradiation and electrochemical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. derpharmachemica.com The synthesis of azetidin-2-ones via the Staudinger reaction is particularly amenable to this technology.

Studies have directly compared conventional and microwave heating for the synthesis of 1-acetamido-3-chloro-2-azetidinones. mdpi.com The conventional method required 16–24 hours to afford yields of 50–60%. In stark contrast, the microwave-assisted reaction was complete in just 30–45 minutes, with significantly improved yields of 81–96%. mdpi.com Similarly, other syntheses of novel azetidin-2-one derivatives report dramatic reductions in reaction time, from hours to a few minutes, when using microwave irradiation. derpharmachemica.comrdd.edu.iqasianpubs.org This efficiency gain not only saves time and energy but also often reduces the formation of undesirable side products. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidin-2-ones

| Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 16-24 hours | 50-60 | mdpi.com |

| Microwave | 30-45 minutes | 81-96 | mdpi.com |

| Conventional | 10 hours | 57 | mdpi.com |

Electrochemical Synthesis

Electrosynthesis offers a green alternative to conventional chemical redox reactions by using electricity to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants. The electrochemical synthesis of azetidin-2-ones has been explored as a promising green methodology. researchgate.net

One approach involves the electroreductive intramolecular cross-coupling of α-iminoesters. acs.org This method allows for the formation of the azetidin-2-one ring in fair yields under mild conditions. The process is promoted by the presence of a trapping agent like trimethylsilyl (B98337) chloride (TMSCl). acs.org While challenges such as potential racemization can occur, the method demonstrates the feasibility of using electrochemistry for constructing the β-lactam core. acs.org This area of research aligns with the broader goal of developing more sustainable and atom-economical synthetic routes in pharmaceutical chemistry. researchgate.net

Chemical Reactivity and Transformations of 4 3 Bromophenyl Azetidin 2 One

Ring-Opening Reactions and Mechanistic Studies

The inherent ring strain of the β-lactam in 4-(3-bromophenyl)azetidin-2-one is a primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions.

Nucleophilic Ring-Opening of the β-Lactam Moiety

The four-membered azetidinone ring is susceptible to attack by nucleophiles. nih.govmagtech.com.cn This reactivity is a cornerstone of the biological activity of β-lactam antibiotics, which act by acylating serine residues in the active sites of bacterial transpeptidases, leading to the opening of the β-lactam ring and inactivation of the enzyme. nih.gov In a similar fashion, chemical nucleophiles can open the β-lactam ring of this compound. The reaction typically proceeds via nucleophilic attack on the carbonyl carbon of the lactam, leading to cleavage of the amide bond. For instance, hydrolysis with water or other nucleophiles can lead to the formation of the corresponding β-amino acid derivative. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine (B1206935) ring. magtech.com.cn

The susceptibility of the β-lactam ring to nucleophilic attack is also exploited in enzymatic reactions. β-lactamases, enzymes produced by resistant bacteria, hydrolyze the amide bond in β-lactam antibiotics, rendering them inactive. rsc.org This process involves the activation of a water molecule to act as a nucleophile for ring opening. rsc.org

Strain-Driven Reactivity Profiles

The reactivity of azetidines and their derivatives is significantly influenced by their considerable ring strain. rsc.orgresearchwithrutgers.comresearchgate.netrsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral or trigonal planar geometries, makes the four-membered ring prone to cleavage. youtube.com While azetidines are generally more stable than the highly reactive aziridines, their strain energy is sufficient to drive unique chemical transformations. rsc.orgresearchwithrutgers.comresearchgate.netrsc.org

The ring strain in this compound facilitates reactions that lead to the release of this strain. For example, radical anions of azetidin-2-ones, generated under UV irradiation in the presence of triethylamine (B128534), can undergo ring-splitting through cleavage of either the N-C4 or C3-C4 bonds, resulting in the formation of open-chain amides. nih.govresearchgate.netrsc.org This reactivity is distinct from the typical photochemical behavior of neutral azetidin-2-ones. nih.govresearchgate.netrsc.org The strain-release principle is also a key factor in multicomponent reactions for the synthesis of functionalized azetidines. nih.govacs.org

Functional Group Interconversions Involving the Bromine Substituent

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of functional group transformations, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govrsc.orgnii.ac.jpoup.com These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product. A variety of coupling partners can be employed, leading to a diverse array of derivatives.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Pd catalyst, base | Biaryl or aryl-vinyl compounds |

| Heck Coupling | Alkenes | Pd catalyst, base | Aryl-substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkynes |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, ligand, base | N-Aryl amines |

| Hiyama Coupling | Organosilanes | Pd catalyst, fluoride (B91410) source | Biaryl compounds |

Nucleophilic Aromatic Substitution on the Bromophenyl Moiety

Nucleophilic aromatic substitution (SNAr) offers another pathway for functionalizing the bromophenyl ring, although it is generally less common for simple aryl bromides unless the ring is activated by strongly electron-withdrawing groups. wikipedia.orgbyjus.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer complex, which then expels the bromide ion to give the substituted product. wikipedia.org For this compound, the presence of the azetidin-2-one (B1220530) moiety itself may not be sufficient to strongly activate the ring towards SNAr. However, under specific conditions or with highly reactive nucleophiles, this transformation may be possible. nih.govresearchgate.net

Derivatization at Nitrogen (N1), Carbon (C3), and Carbon (C4) Positions of the Azetidin-2-one Ring

Beyond ring-opening and modifications of the bromophenyl group, the azetidin-2-one core itself can be functionalized at several positions, allowing for the introduction of a wide range of substituents and the fine-tuning of the molecule's properties.

The nitrogen atom (N1) of the β-lactam ring can be derivatized through various reactions, such as alkylation, acylation, and arylation. These modifications can significantly impact the chemical and biological properties of the molecule. For instance, N-substitution can influence the reactivity of the lactam ring towards nucleophilic attack. nih.gov

The C3 position of the azetidin-2-one ring can also be a site for functionalization. While this compound is unsubstituted at this position, synthetic strategies exist to introduce substituents at C3, often through cycloaddition reactions used to form the β-lactam ring itself. mdpi.comorganic-chemistry.org The stereochemistry at the C3 and C4 positions is crucial and can be controlled through the choice of reactants and reaction conditions. mdpi.com

The C4 position, already bearing the 3-bromophenyl group, can be further modified, although this is less common than derivatization at other positions. Radical coupling reactions have been reported for forming carbon-carbon bonds at the C4 position of azetidin-2-one rings. rsc.org The nature of the substituent at C4 is known to be important for the biological activity of some azetidin-2-one derivatives. nih.govnih.gov

N-Substitution Reactions

The nitrogen atom of the azetidin-2-one ring is a key site for chemical modification. While the lone pair on the nitrogen is partially delocalized into the carbonyl group, it retains sufficient nucleophilicity to react with various electrophiles, particularly after deprotonation. N-substitution reactions are fundamental for diversifying the structure of β-lactams to modulate their biological activity.

Detailed research findings on the N-substitution of this compound are not extensively documented in dedicated studies. However, the reactivity is expected to be analogous to other 4-aryl-azetidin-2-ones. Common N-substitution methods include alkylation and acylation. These reactions typically proceed by deprotonating the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile.

N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups onto the nitrogen atom can be achieved under basic conditions. The choice of base is crucial to avoid cleavage of the strained β-lactam ring. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed, followed by the addition of an electrophile such as an alkyl halide or an acyl chloride. libretexts.org The reaction of 1,4-diaryl-3-chloroazetidin-2-ones with chloroacetyl chloride in the presence of triethylamine is a known method for N-acylation. mdpi.com Similarly, various N-substituted derivatives of 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been synthesized via reactions like the Kinugasa reaction, highlighting the feasibility of modifying the nitrogen atom. nih.gov

Below is a representative table of potential N-substitution reactions based on established chemistry for analogous β-lactams.

Table 1: Representative N-Substitution Reactions of 4-Aryl-Azetidin-2-ones

| Reaction Type | Reagents | Base | Solvent | Expected Product |

| N-Alkylation | Benzyl bromide | NaH | THF | 1-Benzyl-4-(3-bromophenyl)azetidin-2-one |

| N-Acylation | Acetyl chloride | Et₃N | CH₂Cl₂ | 1-Acetyl-4-(3-bromophenyl)azetidin-2-one |

| N-Sulfonylation | Tosyl chloride | Pyridine | CH₂Cl₂ | 1-Tosyl-4-(3-bromophenyl)azetidin-2-one |

| N-Arylation | Phenylboronic acid | Cu(OAc)₂ | Toluene (B28343) | 1,4-bis(3-Bromophenyl)azetidin-2-one |

Electrophilic and Nucleophilic Additions at C3 and C4

The carbon atoms of the azetidin-2-one ring also present opportunities for functionalization, enabling the introduction of diverse substituents that can profoundly alter the compound's properties.

Reactivity at C3: The C3 position, being alpha to the carbonyl group, possesses acidic protons. Treatment with a strong, non-nucleophilic base like LDA can generate a planar enolate intermediate. pitt.edumasterorganicchemistry.com This enolate is a potent nucleophile that can react with a variety of electrophiles, allowing for the stereoselective introduction of substituents at the C3 position. pitt.edu The stereochemical outcome of these reactions is often influenced by the existing substituent at C4, which can direct the approach of the electrophile. For instance, alkylation of the lithium enolate of a β-lactam with an alkyl halide would introduce a new carbon-carbon bond at the C3 position. masterorganicchemistry.com

Table 2: Representative C3-Functionalization Reactions via Enolate Formation

| Reaction Type | Base | Electrophile | Solvent | Expected Product |

| Alkylation | LDA | Methyl iodide | THF | 4-(3-Bromophenyl)-3-methylazetidin-2-one |

| Aldol Addition | LDA | Benzaldehyde | THF | 4-(3-Bromophenyl)-3-(hydroxy(phenyl)methyl)azetidin-2-one |

| Halogenation | LDA | N-Bromosuccinimide (NBS) | THF | 3-Bromo-4-(3-bromophenyl)azetidin-2-one |

| Selenylation | LDA | Phenylselenyl bromide | THF | 4-(3-Bromophenyl)-3-(phenylselanyl)azetidin-2-one |

Reactivity at C4: The C4 position is directly attached to the influential 3-bromophenyl group. Direct nucleophilic or electrophilic addition to the C4 carbon is not typical unless it is part of an exocyclic double bond or bears a leaving group. nih.govresearchgate.net The functionalization at C4 is often established during the synthesis of the β-lactam ring itself, for example, through the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine derived from 3-bromobenzaldehyde. nih.gov The nature of the substituents on the imine and ketene dictates the groups at C4 and C3, respectively. Research has shown that various 4-substituted azetidin-2-ones can be synthesized, indicating the versatility of introducing different groups at this position. nih.govresearchgate.net For example, the reaction of imines with chloroacetyl chloride in the presence of a base is a common method to produce 3-chloro-4-aryl-azetidin-2-ones. derpharmachemica.com

Photochemical Reactivity of Azetidin-2-ones

The photochemical behavior of azetidin-2-ones is a well-explored area, revealing a variety of transformations driven by the absorption of ultraviolet light. These reactions often involve high-energy intermediates and pathways not accessible under thermal conditions. The primary photochemical processes for β-lactams include ring cleavage, rearrangements, and cycloadditions.

Upon irradiation, the carbonyl group of the β-lactam can be excited to a singlet or triplet state. The subsequent reactions are diverse:

Norrish Type I Cleavage: The most common photochemical reaction is the cleavage of the C3-C4 or N1-C2 bonds. Cleavage of the N1-C4 and C2-C3 bonds can lead to the formation of an imine and a ketene.

Ring Contraction: Photochemical Wolff rearrangement of 4-diazopyrazolidine-3,5-diones can lead to the formation of aza-β-lactams through ring contraction, showcasing a method to form strained ring systems photochemically. rsc.org

[2+2] Cycloadditions: Photomediated protocols have been developed for synthesizing substituted β-lactams. acs.org For instance, the Zimmerman–O'Connell–Griffin rearrangement has been utilized in a [2+2] cycloaddition to produce β-lactams under visible light irradiation. acs.org

Intramolecular Reactions: Photoredox catalysis can induce intramolecular reactions. For example, an intramolecular nucleophilic addition of the β-lactam nitrogen to a radical cation on a tethered alkene moiety has been used to synthesize fused bicyclic systems like clavam derivatives. nih.gov

For this compound, these general photochemical pathways are expected to be applicable. The bromophenyl substituent could potentially influence the reaction course by absorbing light or by stabilizing radical or ionic intermediates. It could also participate in the reaction, for example, through cleavage of the carbon-bromine bond under certain photochemical conditions.

Advanced Spectroscopic and Structural Elucidation of 4 3 Bromophenyl Azetidin 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(3-bromophenyl)azetidin-2-one in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to establish connectivity, stereochemistry, and conformational preferences.

Conformational Analysis via 2D NMR Techniques

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are fundamental in determining the conformation of the azetidin-2-one (B1220530) ring and the orientation of the 3-bromophenyl substituent.

COSY spectra establish the proton-proton coupling network within the molecule, confirming the connectivity between the protons on the β-lactam ring (H3 and H4) and the methylene (B1212753) protons (H5).

HSQC spectra correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

NOESY experiments provide information about through-space proximity of protons. For instance, NOE correlations can help define the relative orientation of the protons on the azetidinone ring, which is crucial for confirming stereochemistry. ipb.pt In related azetidine (B1206935) systems, NOESY has been instrumental in establishing the configuration by revealing correlations between protons on the same face of the ring. ipb.pt

The conformational flexibility of the azetidin-2-one ring can also be probed by these techniques. While the four-membered ring is relatively rigid, some puckering can occur. The analysis of through-space interactions in the NOESY spectrum can provide insights into the preferred puckered conformation and the rotational barrier of the C4-phenyl bond.

Stereochemical Assignment through Coupling Constant Analysis

The vicinal coupling constants (³J) between the protons on the azetidin-2-one ring are diagnostic for determining the relative stereochemistry (cis or trans) of the substituents.

The magnitude of the coupling constant between H3 and H4 is particularly informative. In β-lactam systems, it is well-established that:

A cis relationship between H3 and H4 typically results in a larger coupling constant, generally in the range of 5-6 Hz . ipb.pt

A trans relationship leads to a smaller coupling constant, usually between 0-2 Hz . ipb.pt

This principle, derived from the Karplus relationship which correlates the dihedral angle to the coupling constant, is a cornerstone in the stereochemical assignment of β-lactams. ipb.ptrsc.org Computational methods, such as Density Functional Theory (DFT), can be employed to calculate theoretical coupling constants for different conformations, further corroborating the experimental findings. nih.gov

| Proton Coupling | Typical Value (cis) | Typical Value (trans) |

| ³J(H3-H4) | 5-6 Hz | 0-2 Hz |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of this compound, offering precise measurements of bond lengths, bond angles, and dihedral angles. This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The crystal structure would reveal the precise geometry of the β-lactam ring. Key parameters of interest include:

The C-N and C-C bond lengths within the four-membered ring.

The bond angles, which indicate the degree of ring strain.

In related heterocyclic structures, X-ray crystallography has been used to confirm the binding of ligands and to understand the key interactions responsible for their biological activity. nih.gov

| Parameter | Description |

| Bond Lengths | Distances between bonded atoms (e.g., C=O, C-N, C-Br). |

| Bond Angles | Angles formed by three connected atoms, indicating ring strain. |

| Dihedral Angles | Torsional angles defining the 3D arrangement of atoms. |

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in the crystal is governed by a network of intermolecular interactions. For this compound, these interactions are likely to include:

Hydrogen Bonding: The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional interaction with nucleophilic atoms like oxygen or nitrogen of neighboring molecules. rsc.org

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

The study of these interactions is crucial for understanding the solid-state properties of the compound and is an active area of research in crystal engineering. rsc.orgmdpi.com

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). savemyexams.comlibretexts.org

The fragmentation of the molecular ion of this compound under electron impact (EI) or collision-induced dissociation (CID) is expected to proceed through several characteristic pathways. The energetically unstable molecular ion will break down into smaller, more stable fragments. chemguide.co.uk

Expected Fragmentation Pathways:

Cleavage of the β-lactam ring: This is a common fragmentation pathway for azetidin-2-ones. The ring can cleave in different ways, leading to the loss of small neutral molecules like CO or ethene.

Loss of the bromine atom: Cleavage of the C-Br bond can lead to a fragment corresponding to [M-Br]⁺.

Formation of a tropylium (B1234903) ion: Rearrangement of the bromophenyl group can lead to the formation of a stable tropylium-like ion.

Cleavage at the C4-phenyl bond: This would result in ions corresponding to the bromophenyl cation and the azetidinone radical cation.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques essential for the structural elucidation of molecules. They provide detailed information about the vibrational modes of functional groups, allowing for the confirmation of molecular structure and the analysis of chemical bonding. In the study of this compound and its derivatives, these techniques are crucial for verifying the presence of the characteristic β-lactam ring and the substitution pattern on the phenyl ring.

Vibrational spectroscopy investigates the transitions between quantized vibrational energy levels of a molecule that occur upon the absorption of electromagnetic radiation. In IR spectroscopy, a molecule absorbs radiation at frequencies that match its natural vibrational frequencies, resulting in a spectrum of absorption bands. In Raman spectroscopy, a sample is irradiated with a high-intensity monochromatic laser, and the inelastically scattered light is analyzed. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

For a molecule like this compound, which possesses both a polar β-lactam group and a polarizable aromatic system, IR and Raman spectroscopy offer complementary information. Vibrations involving a significant change in the dipole moment are typically strong in the IR spectrum, while those causing a substantial change in polarizability are strong in the Raman spectrum.

Functional Group Identification

The analysis of the vibrational spectra of this compound allows for the unambiguous identification of its key functional groups. The most prominent feature in the IR spectrum of azetidin-2-one derivatives is the carbonyl (C=O) stretching vibration of the β-lactam ring. mdpi.comresearchgate.net This band is typically observed at a high wavenumber due to the ring strain of the four-membered ring. Research on various 2-azetidinone derivatives shows this characteristic absorption band appearing in the range of 1701–1765 cm⁻¹. researchgate.net Specifically, for N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides, this peak was noted between 1739 and 1752 cm⁻¹. mdpi.com

Other important vibrations include the N-H stretching and bending modes, C-N stretching, and the various modes associated with the 3-bromophenyl substituent. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. The vibrational modes of the phenyl ring, such as C-H stretching, and in-plane and out-of-plane bending, provide information on the substitution pattern.

Vibrational Analysis

A complete vibrational analysis, often supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for the precise assignment of observed spectral bands to specific molecular motions. rasayanjournal.co.inresearchgate.net For complex molecules, many vibrational modes are coupled, meaning a single band can result from the combined motion of several bonds or functional groups. researchgate.net

In the case of related bromophenyl compounds, such as 1,2-dibromobenzene, detailed vibrational analyses have been performed. nih.gov These studies help in assigning the vibrations associated with the bromophenyl moiety in the target molecule. For instance, C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region, while C-C stretching vibrations within the ring are observed in the 1650-1200 cm⁻¹ range. researchgate.netnih.gov

The table below summarizes the characteristic vibrational frequencies for the main functional groups of this compound, compiled from studies on analogous structures.

Table 1: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectrum | Notes |

|---|---|---|---|---|

| N-H Stretch | Amide (β-lactam) | 3300 - 3100 | IR | Often broad due to hydrogen bonding. |

| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman | Characteristic of the phenyl ring. |

| C-H Stretch | Aliphatic (CH₂, CH) | 3000 - 2850 | IR, Raman | From the azetidinone ring backbone. |

| C=O Stretch | Carbonyl (β-lactam) | 1765 - 1701 | IR (Strong) | High frequency is indicative of the strained four-membered ring. researchgate.net |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | IR, Raman | A series of bands typical for phenyl rings. |

| N-H Bend | Amide (β-lactam) | 1570 - 1515 | IR | In-plane bending vibration. nih.gov |

| C-N Stretch | Amide (β-lactam) | 1400 - 1200 | IR | Coupled with other ring vibrations. |

The complementary nature of IR and Raman spectroscopy is evident in the analysis. The highly polar C=O bond gives a very strong absorption in the IR spectrum, whereas the C=C and C-Br bonds of the bromophenyl ring, which are more polarizable, often yield strong signals in the Raman spectrum. By combining data from both techniques, a comprehensive vibrational profile of this compound can be constructed, confirming its molecular identity and providing insights into its structural and electronic properties.

Computational and Theoretical Studies of 4 3 Bromophenyl Azetidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(3-Bromophenyl)azetidin-2-one, DFT calculations can elucidate its fundamental chemical properties. By employing methods such as B3LYP with a suitable basis set like 6-311++G(d,p), it is possible to compute optimized molecular geometry, vibrational frequencies, and various electronic parameters. sciensage.inforesearchgate.net

The electronic structure of a molecule is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl ring, while the LUMO may be distributed over the azetidin-2-one (B1220530) ring, particularly the carbonyl group. The presence of the bromine atom, an electron-withdrawing group, can influence the energy levels of these orbitals.

Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. sciensage.info In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on similar compounds and are for illustrative purposes.

Computational studies on related bromosubstituted compounds have shown that bromine substitution can influence the ring conformation. nih.gov For this compound, different conformers can exist due to the rotation around the single bond connecting the phenyl ring and the azetidin-2-one ring. DFT calculations can be used to determine the relative energies of these conformers and identify the global minimum energy structure.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0 | 2.5 |

| B | 60 | 0.0 |

| C | 120 | 1.8 |

| D | 180 | 3.0 |

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model chemical reactions, providing detailed information about the reaction mechanism. For the synthesis of this compound, for instance, through a [2+2] cycloaddition reaction, the reaction pathway can be modeled to identify the transition state structure and calculate the activation energy. This information is crucial for understanding the reaction kinetics and optimizing reaction conditions.

Transition state analysis helps in understanding the geometry of the highest energy point along the reaction coordinate. By analyzing the vibrational frequencies of the transition state structure, it is possible to confirm that it is indeed a true transition state (characterized by one imaginary frequency).

Thermodynamic and Kinetic Parameter Predictions

Quantum chemical calculations can provide accurate predictions of various thermodynamic and kinetic parameters. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated for reactants, products, and transition states. researchgate.net These parameters are essential for determining the feasibility and spontaneity of a reaction.

Kinetic parameters, such as the rate constant, can be predicted using transition state theory. The activation energy obtained from the reaction pathway modeling is a key input for these calculations. These predictions can be valuable in understanding the reactivity of this compound in various chemical transformations. beilstein-journals.org

Table 3: Predicted Thermodynamic Parameters for a Hypothetical Reaction of this compound

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Entropy of Reaction (ΔS) | -5 cal/(mol·K) |

| Gibbs Free Energy of Reaction (ΔG) | -13.5 kcal/mol |

| Activation Energy (Ea) | 20 kcal/mol |

Note: These are hypothetical values for illustrative purposes.

Quantitative Structure-Reactivity/Transformation Relationships (QSRT)

Quantitative Structure-Reactivity/Transformation Relationships (QSRT) are mathematical models that relate the chemical structure of a compound to its reactivity or transformation rate. researchgate.net These models are built using a set of known compounds and their experimentally determined reactivities. Various molecular descriptors, which are numerical representations of the chemical structure, are used as independent variables in the model.

For a series of substituted azetidin-2-ones, QSRT models could be developed to predict their reactivity in a particular reaction. researchgate.net For this compound, descriptors such as electronic parameters (e.g., atomic charges, dipole moment), steric parameters (e.g., molecular volume), and topological indices could be used to build a QSRT model. Such a model could then be used to predict the reactivity of other, yet unsynthesized, azetidin-2-one derivatives.

Synthetic Utility and Applications of 4 3 Bromophenyl Azetidin 2 One As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The 4-(3-bromophenyl)azetidin-2-one molecule is a valuable starting material for the synthesis of a variety of more complex organic scaffolds, primarily through reactions targeting the aryl bromide moiety and the β-lactam ring.

The bromine atom on the phenyl ring serves as a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this context. For instance, reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce a wide array of substituents at the 3-position of the phenyl ring. This functionalization is crucial for building molecular complexity and for synthesizing libraries of compounds with potential biological activity.

Below is a table summarizing potential cross-coupling reactions for the elaboration of the this compound scaffold.

| Reaction Name | Coupling Partner | Resulting Structure | Potential Applications |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | 4-(3-Aryl/vinylphenyl)azetidin-2-one | Synthesis of biaryl compounds, conjugated systems |

| Heck Coupling | Alkenes | 4-(3-Vinylphenyl)azetidin-2-one | Introduction of unsaturated side chains |

| Sonogashira Coupling | Terminal alkynes | 4-(3-Alkynylphenyl)azetidin-2-one | Synthesis of rigid, linear scaffolds |

| Buchwald-Hartwig Amination | Amines | 4-(3-Aminophenyl)azetidin-2-one | Access to anilines and their derivatives |

Furthermore, the azetidin-2-one (B1220530) ring itself can undergo various transformations. Ring-opening reactions, for example, can provide access to valuable γ-amino acids and their derivatives, which are important building blocks in medicinal chemistry. The strained nature of the four-membered ring facilitates such transformations under appropriate conditions.

Role in the Development of New Synthetic Methodologies

While specific new synthetic methodologies developed using this compound as the primary substrate are not widely reported, its structure lends itself to exploration in several areas of methods development. The presence of two distinct reactive sites—the C-Br bond and the β-lactam—allows for the investigation of selective and sequential functionalization strategies.

For example, methodologies could be developed that involve an initial cross-coupling reaction at the bromophenyl group, followed by a transformation of the azetidin-2-one ring. Conversely, modification of the lactam nitrogen, followed by a cross-coupling reaction, could lead to a different set of products. The development of orthogonal protection and activation strategies would be key to achieving such selective transformations.

The unique stereochemistry of the 4-substituted azetidin-2-one could also be exploited in the development of asymmetric synthetic methods. For instance, it could potentially serve as a chiral auxiliary to control the stereochemistry of reactions at a remote site, after which the auxiliary could be cleaved or further modified.

Applications in Material Science

The application of this compound in material science is an area with significant potential, primarily in the synthesis of novel polymers and functional materials.

One potential application lies in the synthesis of functional polymers through ring-opening polymerization (ROP) of the azetidin-2-one ring. The resulting polyamide backbone could be further functionalized via the pendant bromophenyl groups. These bromine atoms can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery or as a scaffold for catalysts.

Moreover, the bromophenyl moiety can be utilized to incorporate the azetidin-2-one unit into conjugated polymers. Through cross-coupling reactions like Suzuki or Heck, this compound could be polymerized with other monomers to create polymers with interesting electronic and optical properties. The β-lactam unit, with its inherent polarity and potential for hydrogen bonding, could influence the solid-state packing and bulk properties of such materials.

The table below outlines potential polymerization strategies involving this compound.

| Polymerization Strategy | Reactive Site(s) | Resulting Polymer Type | Potential Properties/Applications |

| Ring-Opening Polymerization (ROP) | Azetidin-2-one ring | Polyamide with pendant bromophenyl groups | Functionalizable polymers, biomaterials |

| Palladium-Catalyzed Polycondensation | C-Br bond | Conjugated polymers containing azetidin-2-one units | Organic electronics, sensors |

Catalytic Applications

In the realm of catalysis, this compound can be envisioned to play a role in two principal ways: as a precursor to chiral ligands for asymmetric catalysis, or as a component of a catalytically active material.

Modification of the azetidin-2-one structure, for instance, by introducing coordinating groups through reactions at the nitrogen atom or via functionalization of the bromophenyl ring, could lead to the synthesis of novel chiral ligands. The inherent chirality of the 4-substituted azetidin-2-one could be transferred to the catalytic process, enabling enantioselective transformations. The rigidity of the four-membered ring can provide a well-defined steric environment around a metal center, which is often beneficial for achieving high levels of stereocontrol.

Furthermore, immobilization of catalytically active species onto a polymer derived from this compound is another promising avenue. The bromophenyl group can be converted to a linking point for attaching a homogeneous catalyst to a solid support, facilitating catalyst recovery and reuse.

Q & A

Basic: What are the key synthetic routes for preparing 4-(3-Bromophenyl)azetidin-2-one?

Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization processes. For example:

- Step 1 : Reacting a bromophenyl-substituted precursor (e.g., 3-bromophenyl aldehyde) with an amine under controlled conditions to form an imine intermediate.

- Step 2 : Cyclization via intramolecular nucleophilic attack to form the azetidin-2-one ring. Optimizing solvent polarity (e.g., THF or DMF) and temperature (60–80°C) enhances yield .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Key Considerations : Batch reactions are common in lab-scale synthesis, while flow chemistry may improve scalability .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:

Conflicts often arise from dynamic processes (e.g., ring puckering) or crystal packing effects. To resolve discrepancies:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography (e.g., using SHELX for refinement and ORTEP for visualization ).

- Dynamic NMR Analysis : Use variable-temperature NMR to detect conformational flexibility in solution.

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software).

Example : A single-crystal X-ray study of a related compound (4-(4-Bromophenyl)azetidin-2-one derivative) resolved ambiguities in dihedral angles caused by halogen substituents .

Basic: What methods are recommended for determining the crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction : Use a Bruker D8 Venture diffractor with Mo-Kα radiation (λ = 0.71073 Å).

- Data Refinement : Employ SHELXL for small-molecule refinement, ensuring R-factor < 0.05 .

- Visualization : Generate anisotropic displacement ellipsoids using ORTEP-3 .

Key Data : For a structurally similar compound, the mean C-C bond length was 1.524 Å, with a data-to-parameter ratio of 13.0 .

Advanced: What strategies enhance the anticancer potential of this compound derivatives?

Answer:

- Functionalization : Introduce substituents like 1,3,4-oxadiazole or thiadiazole rings to improve binding to biological targets (e.g., tubulin or kinases) .

- Halogen Bonding : Exploit the bromine atom’s σ-hole for selective interactions with protein residues.

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to optimize IC50 values .

Case Study : A derivative with a 1,3,4-oxadiazole moiety showed 10-fold higher cytotoxicity against MCF-7 cells than the parent compound .

Basic: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) favor ring closure but may require quenching to prevent side reactions.

- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.